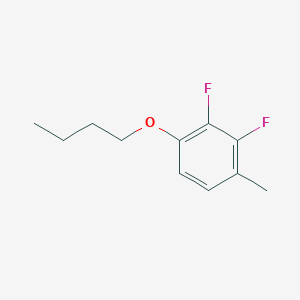

1-Butoxy-2,3-difluoro-4-methylbenzene

Description

Properties

Molecular Formula |

C11H14F2O |

|---|---|

Molecular Weight |

200.22 g/mol |

IUPAC Name |

1-butoxy-2,3-difluoro-4-methylbenzene |

InChI |

InChI=1S/C11H14F2O/c1-3-4-7-14-9-6-5-8(2)10(12)11(9)13/h5-6H,3-4,7H2,1-2H3 |

InChI Key |

RESJLPWXGANVEG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)C)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-2,3-difluoro-4-methylbenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorotoluene and butanol.

Reaction Conditions: The reaction involves the nucleophilic substitution of the fluorine atoms on the benzene ring with butoxy groups. This is usually achieved under basic conditions using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-2,3-difluoro-4-methylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur, where the butoxy or methyl groups can be replaced by other substituents using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Br2 in the presence of a catalyst like iron (Fe) or HNO3 in sulfuric acid (H2SO4).

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

1-Butoxy-2,3-difluoro-4-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

Industry: Used in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism by which 1-Butoxy-2,3-difluoro-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways. The butoxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) 1-Butoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene (CAS 208709-55-1)

- Molecular Formula : C₁₉H₂₈F₂O

- Molecular Weight : 310.43 g/mol .

- Key Differences : The 4-methyl group in the target compound is replaced with a 4-propylcyclohexyl group. This substitution introduces steric bulk and enhances liquid crystalline phase stability due to the cyclohexane ring’s rigidity .

- Applications : Widely used in liquid crystal displays (LCDs), whereas the methyl-substituted variant may exhibit reduced mesogenic behavior due to smaller substituent size.

(b) 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB)

- Molecular Formula : C₁₈H₂₄F₂O

- Molecular Weight : 294.38 g/mol .

- Key Differences: The butoxy group is replaced with a shorter ethoxy chain (-OC₂H₅).

- Toxicity : EDPrB metabolites exhibit developmental toxicity and mutagenicity in rats, suggesting that alkoxy chain length influences metabolic outcomes .

(c) 1-Butoxy-2,3-difluoro-4-nitrobenzene (CAS 1389314-69-5)

- Molecular Formula: C₁₀H₁₁F₂NO₃

- Molecular Weight : 231.2 g/mol .

- Key Differences: The 4-methyl group is replaced with a nitro (-NO₂) group, which significantly increases density (1.261 g/cm³ vs. ~1.1 g/cm³ for methyl derivatives) and boiling point (318.5°C vs. ~250–280°C for alkyl-substituted analogues) . The nitro group also enhances reactivity, making this compound more toxic and environmentally persistent.

(d) 1-Butoxy-2,3-difluorobenzene

Physicochemical Properties Comparison

*Estimated based on structural analogues.

Metabolic and Toxicological Profiles

- Metabolism : Longer alkoxy chains (e.g., butoxy vs. ethoxy) slow dealkylation, increasing persistence. For example, EDPrB undergoes rapid deethylation in liver microsomes, whereas butoxy derivatives may form stable intermediates .

- Toxicity: Cyclohexyl-substituted LCMs (e.g., CAS 208709-55-1) show moderate aquatic toxicity (ECOSAR predictions: LC₅₀ ~1–10 mg/L) . Nitro-substituted derivatives (e.g., CAS 1389314-69-5) are predicted to exhibit higher mutagenicity due to nitro group reactivity .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-Butoxy-2,3-difluoro-4-methylbenzene via nucleophilic substitution?

- Methodological Answer : The synthesis typically involves reacting a brominated precursor (e.g., 1-(4-bromobutoxy)-2-fluorobenzene derivatives) with a fluorinated methylphenol under alkaline conditions. For example, cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80°C facilitates efficient nucleophilic substitution, as seen in similar etherification reactions . Purification via column chromatography (ethyl acetate/petroleum ether gradient) ensures high yield and purity .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : Combine chromatographic (HPLC/GC) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹⁹F NMR and ¹H NMR resolve structural ambiguities. For instance, ¹⁹F NMR chemical shifts for difluoro groups typically appear between -110 to -130 ppm, depending on electronic environments . Cross-validation with IR spectroscopy (C-O-C stretch ~1250 cm⁻¹) adds robustness .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Adopt H313 (skin contact hazard) and H333 (inhalation risk) precautions. Use fume hoods, nitrile gloves, and protective eyewear. Quench reactive intermediates (e.g., brominated byproducts) with aqueous sodium thiosulfate to mitigate explosion risks . Emergency procedures should align with institutional guidelines for halogenated aromatics .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms deactivate the benzene ring, directing electrophilic substitution to the para position of the butoxy group. Density Functional Theory (DFT) calculations can model charge distribution, while kinetic studies (e.g., monitoring Suzuki-Miyaura coupling rates with Pd catalysts) quantify reactivity. Contrast with non-fluorinated analogs to isolate electronic effects .

Q. What advanced techniques resolve contradictions in NMR data due to rotational isomerism in this compound?

- Methodological Answer : Variable-temperature NMR (VT-NMR) can distinguish between rotamers by observing coalescence temperatures. For example, splitting in ¹H NMR signals at 25°C may merge into singlets at elevated temperatures (~80°C). Dynamic NMR simulations (e.g., using MestReNova) calculate energy barriers for rotation . Complementary 2D NOESY identifies spatial proximities of substituents .

Q. How does this compound interact with indoor surfaces, and what implications does this have for environmental fate studies?

- Methodological Answer : Adsorption studies using quartz crystal microbalance (QCM) or atomic force microscopy (AFM) quantify surface adhesion on materials like PVC or glass. For instance, partition coefficients (Kd) derived from QCM data predict bioavailability in indoor environments. Co-adsorption with oxidants (e.g., ozone) may accelerate degradation, monitored via in-situ FTIR .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery applications?

- Methodological Answer : Directed ortho-metalation (DoM) using strong bases (e.g., LDA) at -78°C selectively deprotonates positions adjacent to fluorine. Subsequent trapping with electrophiles (e.g., aldehydes) introduces functional groups. Computational tools (e.g., Gaussian) predict reaction pathways, while LC-MS tracks intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.